(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate
Description
The compound "(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate" features a benzofuran core substituted with a 3-oxo group and a 3,4,5-trimethoxybenzylidene moiety at the 2-position. The 6-position is esterified with a 3-methoxybenzoate group, contributing to its structural complexity. These analogs share the benzofuran backbone and benzylidene substituent but differ in ester functionality, influencing molecular weight, polarity, and intermolecular interactions .
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O8/c1-29-17-7-5-6-16(13-17)26(28)33-18-8-9-19-20(14-18)34-21(24(19)27)10-15-11-22(30-2)25(32-4)23(12-15)31-3/h5-14H,1-4H3/b21-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHECMQLVECLGLG-FBHDLOMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate is a synthetic organic compound with a complex structure that has garnered interest in medicinal chemistry. This compound features a benzofuran core and multiple methoxy substituents, which may influence its biological activity. The aim of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with structurally similar compounds.
Structural Characteristics
The compound's structure can be represented as follows:
| Component | Description |
|---|---|
| Core Structure | Benzofuran with a ketone group |
| Substituents | 3,4,5-trimethoxybenzylidene and 3-methoxybenzoate groups |
| Molecular Formula | C26H22O7 |
| Molecular Weight | 446.4487 g/mol |
The biological activity of this compound is hypothesized to involve interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It could interact with cellular receptors, modifying their activity and influencing signaling pathways.
- Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals.
Biological Activity Studies
Recent studies have investigated the biological activities associated with this compound and similar derivatives:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- Chalcones : A class of compounds related to benzofuran structures has shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The trimethoxybenzylidene moiety is known for its anti-inflammatory properties. Studies suggest that compounds containing methoxy groups can reduce inflammation markers in vitro and in vivo .
Antimicrobial Properties
Similar derivatives have demonstrated antimicrobial activity against various pathogens. The presence of functional groups like sulfonate enhances solubility and bioavailability, potentially increasing their effectiveness against bacteria and fungi .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (Z)-3-oxo-2-(benzylidene)-2,3-dihydrobenzofuran | Lacks methoxy groups | Reduced reactivity and activity |
| (Z)-3-oxo-2-(3,4-dimethoxybenzylidene)-2,3-dihydrobenzofuran | Fewer methoxy groups | Altered chemical properties |
| 5-Methoxyflavone | Contains methoxy groups | Notable antioxidant activity |
The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct biological activities not observed in other similar compounds.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- In Vitro Cytotoxicity Tests : Studies have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines .
- Inflammation Models : Animal models have demonstrated that compounds with similar structures can significantly reduce inflammation in conditions like arthritis .
Comparison with Similar Compounds
Key Observations:
The methanesulfonate analog (Ev7) exhibits higher polarity due to the sulfonate group, likely improving aqueous solubility . The ethyl butanoate derivative (Ev3) has a smaller ester, reducing molecular weight and possibly volatility .
Benzylidene Substituent Position :
- The 2,4,5-trimethoxybenzylidene isomer (Ev7) differs from the 3,4,5-trimethoxy configuration in the target compound. This positional variation may alter electronic distribution and steric hindrance, affecting binding affinity in biological systems .
Crystallographic and Conformational Insights
- Ethyl Butanoate Analog (Ev3): X-ray diffraction revealed a triclinic crystal system with distinct unit cell parameters. The molecular conformation shows intramolecular hydrogen bonds between the oxo group and adjacent methoxy moieties, stabilizing the Z-configuration .
- Software Tools: Structures of these compounds are often resolved using programs like SHELX (for refinement) and SIR97 (for direct methods), as noted in Ev2 and Ev4. These tools enable precise determination of stereochemistry and intermolecular interactions .
Q & A
Q. What computational approaches predict binding affinity to tubulin or topoisomerase II?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
